molecular formula C9H6BrNO B2739902 4-Bromoisoquinolin-8-ol CAS No. 1784957-23-8

4-Bromoisoquinolin-8-ol

Cat. No. B2739902
CAS RN: 1784957-23-8
M. Wt: 224.057
InChI Key: GXOYPNNECSMYNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromoisoquinolin-8-ol is a chemical compound with a molecular weight of 224.06 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of 4-Bromoisoquinolin-8-ol involves an electrocyclic reaction catalyzed by palladium . This reaction selectively affords either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The 4-Bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN . A bromine is introduced into the products, making the methodology more attractive for organic synthesis .

Scientific Research Applications

Synthesis and Biological Activity

4-Bromoisoquinolin-8-ol serves as a precursor in the synthesis of complex molecules with potential biological activities. For instance, it has been used in the synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands, highlighting its role in creating chelates with unique structural features and potential application in coordination chemistry and possibly in medicinal chemistry due to their endotopic but nonhindering steric nature. The synthesis of these ligands from 4-Bromoisoquinolin-8-ol indicates the compound's versatility in contributing to the development of new chemical entities with significant chemical and biological properties (Durola, Hanss, Roesel, Sauvage, & Wenger, 2007).

Photolabile Protecting Groups

Research has also explored the utility of brominated hydroxyquinolines, closely related to 4-Bromoisoquinolin-8-ol, as photolabile protecting groups. These compounds, such as 8-bromo-7-hydroxyquinoline (BHQ), have shown high efficiency in photolysis and are suitable for use in vivo due to their sensitivity to multiphoton-induced photolysis. This property makes them valuable in the development of caging groups for biological messengers, indicating the potential of 4-Bromoisoquinolin-8-ol derivatives in photochemical and photobiological applications (Fedoryak & Dore, 2002).

Antitumor Activity

Derivatives of isoquinoline, including those related to 4-Bromoisoquinolin-8-ol, have been investigated for their antitumor properties. Specifically, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone have shown significant antineoplastic activity in preclinical models. These findings suggest that structural analogs of 4-Bromoisoquinolin-8-ol could be promising candidates for developing new antitumor agents, highlighting the compound's relevance in medicinal chemistry and oncology research (Liu, Lin, Penketh, & Sartorelli, 1995).

Chemical Synthesis and Reactivity

The chemical reactivity of 4-Bromoisoquinolin-8-ol and its derivatives plays a crucial role in synthetic chemistry, facilitating the development of novel compounds. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from related precursors has been achieved, showcasing the compound's utility in creating new molecules with potential applications in various fields, including pharmaceuticals and materials science. The proposed mechanism involving a bromonium ylide intermediate further illustrates the complex chemistry that 4-Bromoisoquinolin-8-ol derivatives can undergo, contributing to the diversity and richness of organic synthesis (He, Shi, Cheng, Man, Yang, & Li, 2016).

Safety And Hazards

The safety data sheet for 4-Bromoisoquinolin-8-ol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute toxicity, oral (Category 4), H302 .

properties

IUPAC Name

4-bromoisoquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOYPNNECSMYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromoisoquinolin-8-ol

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